molecular formula C19H22N4O3 B3004934 1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-47-2

1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B3004934
CAS No.: 303148-47-2
M. Wt: 354.41
InChI Key: ZCQYDBPDKNZSSO-CMDGGOBGSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a pyrimidine derivative with a molecular formula of C₁₉H₂₂N₄O₃ and a molecular weight of 354.41 g/mol . It is characterized by a pyrimidine core substituted at the 1-position with a 3,4-dimethoxyphenethyl group and at the 6-position with a dimethylamino vinyl moiety.

Pyrimidine derivatives are widely studied for their antibacterial, antiviral, and anticancer properties, making this compound a candidate for further investigation .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-22(2)9-8-16-15(12-20)19(24)21-13-23(16)10-7-14-5-6-17(25-3)18(11-14)26-4/h5-6,8-9,11,13H,7,10H2,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQYDBPDKNZSSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile, commonly referred to as compound 1, is a synthetic organic compound with a complex molecular structure characterized by the formula C19H22N4O3C_{19}H_{22}N_{4}O_{3}. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of compound 1, focusing on its antiproliferative effects on various cancer cell lines and its possible mechanisms of action.

Chemical Structure

The chemical structure of compound 1 is pivotal to its biological activity. It contains:

  • A pyrimidine ring that is crucial for its interaction with biological targets.
  • Dimethoxyphenethyl and dimethylaminovinyl substituents that may enhance lipophilicity and receptor binding.

Antiproliferative Effects

Research has demonstrated that compound 1 exhibits significant antiproliferative activity against various cancer cell lines. A study conducted on several human cancer cell lines revealed the following:

  • Cell Lines Tested :
    • A549 (lung)
    • HT29 (colon)
    • MCF7 (breast)
    • MDA-MB-231 (breast)

The results indicated that compound 1 showed varying degrees of cytotoxicity across these cell lines. The most notable findings include:

Cell Line IC50 (µM) Percentage Inhibition
A5492.49>60%
HT293.99>60%
MCF74.80>60%
MDA-MB-2313.28>60%

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the compound's potency against these cancer types .

The mechanism through which compound 1 exerts its antiproliferative effects appears to be multifaceted:

  • Inhibition of Cell Cycle Progression : Compound 1 may interfere with the cell cycle, leading to G2/M phase arrest in sensitive cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptosis through intrinsic pathways, involving caspase activation and mitochondrial dysfunction.
  • Impact on Signaling Pathways : The compound may modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • Study on Lung Cancer : A study indicated that treatment with compound 1 resulted in a significant reduction in tumor size in xenograft models of lung cancer, correlating with increased apoptosis markers in tumor tissues .
  • Combination Therapy : Preliminary data suggest that combining compound 1 with standard chemotherapeutics like doxorubicin enhances overall efficacy, reducing IC50 values in resistant cancer cell lines .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Studies have suggested that it may help preserve mitochondrial function and cognitive abilities in models of traumatic brain injury .
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other bioactive molecules. For instance:

  • Derivatives with Enhanced Activity : Modifications at the pyrimidine ring or phenethylamine moiety can yield derivatives with improved pharmacological profiles, such as increased potency or selectivity against specific targets.

Case Study 1: Neuroprotective Effects

A study evaluated the effects of the compound on mitochondrial function in a mouse model of chronic traumatic encephalopathy. The results indicated:

  • Significant preservation of ATP levels.
  • Enhanced cerebral blood flow by 4.2 times compared to controls.
  • Reduced levels of biomarkers associated with neuronal damage (GFAP, NSE, S100β) by approximately 30% .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to:

  • Induction of apoptosis as evidenced by increased caspase activity.
  • Cell cycle arrest at the G0/G1 phase, preventing further proliferation.

Data Tables

Application AreaObserved EffectsReference
NeuroprotectionIncreased ATP levels, enhanced blood flow
Antioxidant ActivityReduced oxidative stress markers[Not specified]
Anticancer ActivityInhibition of cancer cell proliferation[Not specified]

Comparison with Similar Compounds

Key Observations:

Molecular Weight : The target compound has a higher molecular weight (354.41) compared to other derivatives (e.g., 324.38 for the piperidine-substituted analog), likely due to the bulky 3,4-dimethoxyphenethyl group .

Polarity: The trifluoromethyl group in 5k enhances lipophilicity, while the dimethylamino vinyl group in the target compound may improve solubility in polar solvents .

Q & A

Q. Key Parameters Table :

ParameterOptimal ConditionReference
Catalyst Loading5 mol% nano-SPIA
SolventEthanol, reflux
Reaction Time90–120 minutes
PurificationColumn chromatography

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions and vinyl/dimethylamino group integration. For example, vinyl protons in similar compounds resonate at δ 6.5–7.5 ppm, while dimethylamino groups appear as singlets near δ 2.8–3.2 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
  • FT-IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the 3,4-dimethoxyphenethyl or dimethylaminovinyl groups to assess their role. For example, replacing methoxy with halogens (e.g., Cl, F) in related compounds altered antibacterial potency .
  • Bioactivity Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, comparing results to control derivatives. A study on analogous pyrimidines showed MIC values of 8–64 µg/mL .
  • Computational Docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, correlating binding scores with experimental data .

Advanced: How should researchers resolve contradictions in observed bioactivity data across studies?

Methodological Answer:

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC. Instability in acidic media may explain reduced activity in certain studies .
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability. For instance, discrepancies in MIC values for similar compounds were resolved by standardizing inoculum size (1–5 × 10⁵ CFU/mL) .
  • Meta-Analysis : Compare data across studies using tools like RevMan, focusing on effect sizes rather than p-values. A meta-analysis of dihydropyrimidine derivatives highlighted solvent polarity as a key factor in bioactivity variance .

Advanced: What computational approaches are suitable for probing its mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with DNA gyrase) using GROMACS. For related compounds, MD revealed hydrogen bonding between the pyrimidine carbonyl and Arg136 residue .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites. Electron-deficient carbons in the pyrimidine ring are prone to nucleophilic attacks, aligning with experimental alkylation data .

Advanced: How can regioselectivity challenges in its synthesis be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on the pyrimidine ring to steer reactivity. A study on dihydropyrimidines achieved >90% regioselectivity using this strategy .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times. For example, microwave irradiation (100°C, 20 minutes) improved regioselectivity in analogous heterocycles .

Basic: What solvent systems enhance its solubility for in vitro assays?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF (1–5% v/v in aqueous buffers) are effective, with solubility >10 mg/mL observed for related nitrile-containing pyrimidines .
  • Co-Solvent Systems : Ethanol/PBS (1:4) minimizes precipitation during biological testing .

Advanced: What catalytic mechanisms underlie its reactivity in cross-coupling reactions?

Methodological Answer:

  • Palladium Catalysis : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings. A PhD thesis demonstrated that Pd-mediated C–C bond formation in nitroarenes proceeds via a redox-neutral pathway with formic acid as a CO surrogate .
  • Base Optimization : K₂CO₃ in dioxane facilitates deprotonation of boronic acids, critical for efficient coupling .

Advanced: How can scale-up challenges be mitigated without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce exothermic risks and improve mixing. A scale-up of a similar dihydropyrimidine (10 g to 1 kg) maintained >95% purity using this approach .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and adjust parameters in real-time .

Advanced: What strategies evaluate synergistic effects with other bioactive compounds?

Methodological Answer:

  • Checkerboard Assays : Determine FIC (Fractional Inhibitory Concentration) indices against bacterial strains. For example, combining with β-lactams reduced FIC indices to 0.5 in resistant S. aureus .
  • Transcriptomics : RNA-seq can identify upregulated/downregulated pathways in the presence of combination therapies, revealing mechanistic synergy .

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